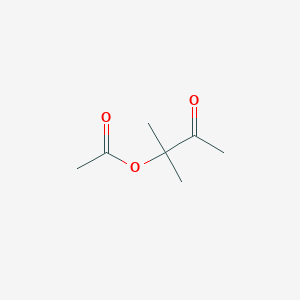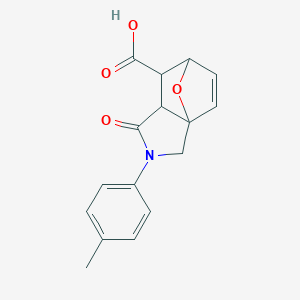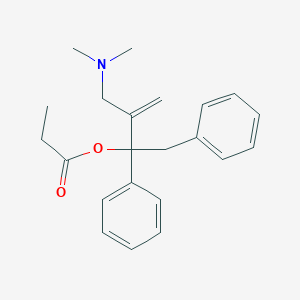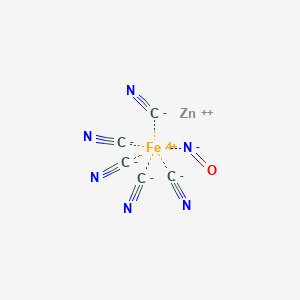![molecular formula C6H4N4O2 B081235 6,7-Dihydropyrazino[2,3-d]pyridazine-5,8-dione CAS No. 13480-40-5](/img/structure/B81235.png)
6,7-Dihydropyrazino[2,3-d]pyridazine-5,8-dione
Vue d'ensemble
Description
6,7-Dihydropyrazino[2,3-d]pyridazine-5,8-dione is a chemical compound with the molecular formula C6H4N4O2 . It has an average mass of 164.122 Da and a monoisotopic mass of 164.033432 Da .
Molecular Structure Analysis
The molecular structure of 6,7-Dihydropyrazino[2,3-d]pyridazine-5,8-dione consists of 6 carbon atoms, 4 nitrogen atoms, 4 hydrogen atoms, and 2 oxygen atoms . The compound has a density of 1.8±0.1 g/cm3 and a molar volume of 93.3±3.0 cm3 .Physical And Chemical Properties Analysis
6,7-Dihydropyrazino[2,3-d]pyridazine-5,8-dione has a boiling point of 589.0±45.0 °C at 760 mmHg and a flash point of 310.0±28.7 °C . The compound has a polar surface area of 92 Å2 and a polarizability of 15.9±0.5 10-24 cm3 . It has a surface tension of 134.5±3.0 dyne/cm .Applications De Recherche Scientifique
Antimicrobial Activity
Pyridazinone derivatives, including “6,7-Dihydropyrazino[2,3-d]pyridazine-5,8-dione”, have been reported to possess antimicrobial properties . This makes them potential candidates for the development of new antimicrobial drugs.
Antidepressant and Anxiolytic Effects
These compounds have also been associated with antidepressant and anxiolytic effects . This suggests that they could be used in the treatment of mental health disorders such as depression and anxiety.
Anti-inflammatory and Analgesic Properties
Pyridazinone derivatives have been shown to possess anti-inflammatory and analgesic properties . This means they could potentially be used in the treatment of conditions involving inflammation and pain.
Anticancer Activity
Some pyridazinone derivatives have been found to exhibit anticancer activity . This suggests that they could be used in the development of new cancer treatments.
Cardiovascular Applications
Initially, pyridazinone derivatives were explored in the search for cardiovascular drugs . This indicates that they could have potential applications in the treatment of cardiovascular diseases.
Use in Agrochemicals
Apart from their medical applications, pyridazinone derivatives have also been used in agrochemicals . This suggests that they could be used in the development of new agrochemical products.
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
6,7-dihydropyrazino[2,3-d]pyridazine-5,8-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N4O2/c11-5-3-4(6(12)10-9-5)8-2-1-7-3/h1-2H,(H,9,11)(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MODLYLCAANSASD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=N1)C(=O)NNC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60356116 | |
| Record name | 6,7-dihydropyrazino[2,3-d]pyridazine-5,8-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60356116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,7-Dihydropyrazino[2,3-d]pyridazine-5,8-dione | |
CAS RN |
13480-40-5 | |
| Record name | 6,7-dihydropyrazino[2,3-d]pyridazine-5,8-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60356116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5H,6H,7H,8H-pyrazino[2,3-d]pyridazine-5,8-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


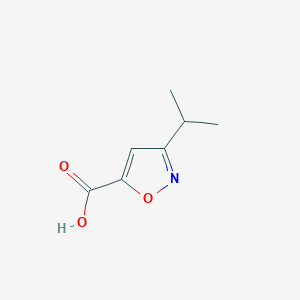
![Thieno[2,3-d]pyrimidin-4-amine](/img/structure/B81154.png)

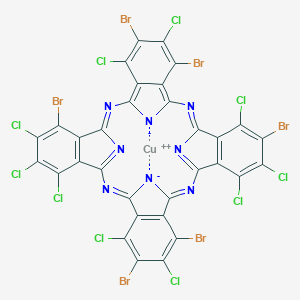
![N-[2-(Dimethylamino)-5-pyrimidinyl]benzenesulfonamide](/img/structure/B81158.png)

